molecular formula C11H12BrNO B8513789 N-3,3-Dimethylacryloyl-3-bromoaniline

N-3,3-Dimethylacryloyl-3-bromoaniline

Cat. No. B8513789
M. Wt: 254.12 g/mol
InChI Key: SWRGSRXQVANORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-3,3-Dimethylacryloyl-3-bromoaniline is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-3,3-Dimethylacryloyl-3-bromoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-3,3-Dimethylacryloyl-3-bromoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-3,3-Dimethylacryloyl-3-bromoaniline

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

N-(3-bromophenyl)-3-methylbut-2-enamide

InChI

InChI=1S/C11H12BrNO/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10/h3-7H,1-2H3,(H,13,14)

InChI Key

SWRGSRXQVANORJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC(=CC=C1)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of NaH (4.15 g, 173 mmol, 60% in oil) in 50 ml of THF was cannulated a solution of 20.322 g (118 mmol) of 3-bromoaniline in 50 ml of THF. The resulting mixture was stirred at 0° C. for 45 min and warmed to room temperature over a period of 15 min. To this solution was added through cannulation 13.123 g (173 mmol) of 3,3-dimethylacryloyl chloride. The mixture was stirred at room temperature for 24 h and thereafter slowly poured into ice water. The resulting mixture was extracted with methylene chloride (twice), dried over MgSO4 and concentrated to yield a solid. The solid was purified by recrystallization in hexane/EtOAc (2:1) to give the title compound as a light brown solid.
Name
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20.322 g
Type
reactant
Reaction Step Two
[Compound]
Name
cannulation
Quantity
13.123 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of Nail (4.15 g, 173 mmol, 60% in oil) in 50 ml of THF was cannulated a solution of 20.322 g (118 mmol) of 3-bromo-aniline in 50 ml of THF. The resulting mixture was stirred at 0° C. for 45 min and warmed to room temperature over a period of 15 min. To this solution was added through cannulation 13.123 g (173 mmol) of 3,3-dimethylacryloyl chloride. The mixture was stirred at room temperature for 24 h and thereafter slowly poured into ice water. The resulting mixture was extracted with methylene chloride (twice), dried over MgSO4 and concentrated to yield a solid. The solid was purified by recrystallization in hexane/EtOAc (2:1) to give the title compound as a light brown solid. PNMR (CDCl3) d 7.83 (1H, b), 7.30 (4H, m), 5.68 (1H, s), 2.22 (3H, s), 1.90 (3H, s).
Quantity
20.322 g
Type
reactant
Reaction Step One
[Compound]
Name
cannulation
Quantity
13.123 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.